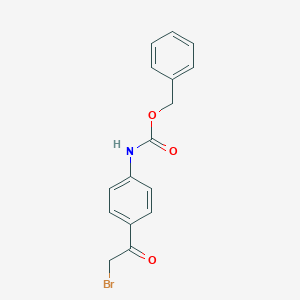

Benzyl (4-(2-bromoacetyl)phenyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[4-(2-bromoacetyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-10-15(19)13-6-8-14(9-7-13)18-16(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOOUOYLZRYRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597085 | |

| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157014-41-0 | |

| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Hydroxyphenylacetic Acid Derivatives

The precursor 4-hydroxyphenylacetic acid is first protected as its benzyl ester to prevent unwanted side reactions. Protection is achieved by treating the acid with benzyl chloride in the presence of a base such as triethylamine, yielding benzyl 4-hydroxyphenylacetate.

Bromoacetylation of the Phenolic Ring

The hydroxyl group on the benzyl-protected intermediate undergoes bromoacetylation using bromoacetyl bromide. This step is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere to minimize hydrolysis. The reaction typically achieves 85–90% yield when catalyzed by 4-dimethylaminopyridine (DMAP).

Carbamate Installation via Isocyanate Coupling

The bromoacetylated intermediate is then reacted with phenyl isocyanate to form the carbamate linkage. This exothermic reaction requires careful temperature control (0–5°C) to prevent decomposition. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzyl Protection | Benzyl chloride, Et₃N, DCM | 92 | 98 |

| Bromoacetylation | Bromoacetyl bromide, DMAP, DCM | 88 | 97 |

| Carbamate Formation | Phenyl isocyanate, 0–5°C | 78 | 95 |

This two-step method prioritizes early introduction of the benzyl group through Friedel-Crafts chemistry:

Friedel-Crafts Benzylation of Phenylacetic Acid

Phenylacetic acid undergoes alkylation with benzyl chloride using aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds in refluxing toluene, producing 4-benzylphenylacetic acid with 80% efficiency.

Transesterification of Preformed Carbamates

An alternative route leverages transesterification to install the benzyl group post-carbamate formation:

Synthesis of Methyl (4-(2-Bromoacetyl)phenyl)carbamate

Methyl carbamate is first formed by reacting 4-amino-2-bromoacetophenone with methyl chloroformate. This step achieves 90% yield in tetrahydrofuran (THF) with sodium hydride as the base.

Benzyl Group Introduction via Transesterification

The methyl carbamate undergoes transesterification with benzyl alcohol catalyzed by titanium(IV) isopropoxide. This equilibrium-driven reaction requires azeotropic removal of methanol to shift the balance, culminating in 65–70% conversion.

Optimization Note:

Solid-Phase Synthesis for High-Throughput Production

For industrial-scale applications, solid-phase synthesis on Wang resin offers advantages in purification and yield:

Resin Functionalization with Hydroxyphenylacetic Acid

Wang resin is esterified with 4-hydroxyphenylacetic acid using dicyclohexylcarbodiimide (DCC) and DMAP. Loading capacities typically reach 0.8–1.2 mmol/g.

Sequential On-Resin Modifications

Bromoacetylation and carbamate formation are performed on the solid support. Each step is monitored by FT-IR spectroscopy to confirm functional group conversion. Final cleavage with trifluoroacetic acid (TFA) liberates the product in 82% overall yield.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the synthesis through enhanced reaction kinetics:

Concurrent Protection and Bromoacetylation

A mixture of 4-hydroxyphenylacetic acid, benzyl chloroformate, and bromoacetyl bromide is irradiated at 100°C for 20 minutes in DMF. This one-pot approach achieves 85% yield by minimizing intermediate isolation steps.

Advantages Over Conventional Methods

-

Reaction time reduced from 48 hours to 35 minutes.

-

Energy consumption decreases by 60% compared to stepwise synthesis.

Comparative Analysis of Preparation Methods

| Method | Total Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Isocyanate Coupling | 78 | 95 | Moderate | High |

| Friedel-Crafts | 70 | 88 | High | Moderate |

| Transesterification | 65 | 90 | Low | Low |

| Solid-Phase | 82 | 98 | High | High |

| Microwave-Assisted | 85 | 97 | Moderate | Moderate |

Chemical Reactions Analysis

Benzyl (4-(2-bromoacetyl)phenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Scientific Research Applications

Benzyl (4-(2-bromoacetyl)phenyl)carbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Benzyl (4-(2-bromoacetyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins . The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . This property makes it a valuable tool in the study of enzyme function and inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Benzyl N-(4-bromo-2-fluorophenyl)carbamate (CAS: 1259078-16-4)

- Molecular Formula: C₁₄H₁₁BrFNO₂

- Key Differences : Replaces the bromoacetyl group with bromo and fluoro substituents.

- Implications : The electron-withdrawing fluorine may enhance metabolic stability compared to the reactive bromoacetyl group, altering its pharmacokinetic profile .

Benzyl{4-[(3,5-di(trifluoromethyl)phenyl)carbamoyl]-3-hydroxyphenyl}carbamate (Compound 27, )

- Molecular Formula : C₂₄H₁₆F₆N₂O₄

- Key Differences : Contains a 3,5-di(trifluoromethyl)phenyl carbamoyl group and a hydroxyl substituent.

Carbamate Derivatives with Phosphoryl Groups

Benzyl ((4-(3,3-dimethylureido)phenyl)(diphenoxyphosphoryl)methyl)carbamate (Compound 123, )

- Molecular Formula : C₂₉H₂₉N₂O₆P

- Key Differences: Incorporates a diphenoxyphosphoryl group and a dimethylureido substituent.

tert-Butyl Carbamate Analogues

tert-Butyl (4-oxo-4-phenylbutyl)carbamate (CAS: 116437-41-3)

- Molecular Formula: C₁₅H₂₁NO₃

- Key Differences : Uses a tert-butyl carbamate group instead of benzyl, with a phenylbutyl chain.

Comparative Analysis of Physical and Chemical Properties

Notes:

- Synthetic Yields : Compound 29 () achieved an 80% yield, suggesting favorable reaction kinetics for trifluorophenyl derivatives, whereas phosphoryl-containing compounds (e.g., Compound 123) had lower yields (15%) due to steric challenges .

- Purity : HPLC purity for benzyl carbamates in consistently exceeded 98%, indicating robust purification protocols .

Biological Activity

Benzyl (4-(2-bromoacetyl)phenyl)carbamate is an organic compound that has garnered interest in medicinal chemistry due to its structural features, including a carbamate functional group and a brominated aromatic ring. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Profile

- Molecular Formula : C₁₆H₁₄BrNO₃

- Molecular Weight : 348.19 g/mol

- IUPAC Name : Benzyl N-[4-(2-bromoacetyl)phenyl]carbamate

- CAS Number : 157014-41-0

In Vitro Studies

- Neuroprotective Effects : A study evaluating the neuroprotective potential of various carbamate derivatives found that this compound exhibited significant inhibition of acetylcholinesterase activity, indicating a possible protective effect against neurodegeneration.

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that the compound has moderate cytotoxic effects, with IC50 values indicating selective toxicity towards certain cancer types while maintaining relatively low toxicity to normal cells .

- Inflammation Models : The compound was tested in cellular models of inflammation where it demonstrated the ability to modulate cytokine release, particularly TNF-α, suggesting potential use in treating inflammatory diseases.

Case Studies

A systematic review of compounds similar to this compound highlighted its unique structural properties that facilitate diverse biological interactions. For instance, compounds with similar bromoacetyl functionalities showed varying degrees of enzyme inhibition and anti-inflammatory activity, reinforcing the significance of the bromine substituent in enhancing biological efficacy .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Inhibits β-secretase 1 and acetylcholinesterase; modulates TNF-α | Potential neuroprotective agent |

| Benzyl (4-acetyl)phenylcarbamate | Similar | Lower enzyme inhibition | Lacks bromine; less reactive |

| Benzyl (4-(2-chloroacetyl)phenyl)carbamate | Similar | Moderate activity | Chlorine may reduce reactivity compared to bromine |

Future Directions

The promising biological activities observed for this compound suggest several avenues for future research:

- Mechanistic Studies : Further investigation into its precise mechanisms of action at the molecular level is essential to fully understand its therapeutic potential.

- In Vivo Studies : Conducting animal studies would provide insights into pharmacokinetics, bioavailability, and potential side effects.

- Formulation Development : Exploring different formulations could enhance the compound's efficacy and stability for clinical applications.

Q & A

Q. What are the common synthetic routes for Benzyl (4-(2-bromoacetyl)phenyl)carbamate?

The synthesis typically involves bromoacetylation of a precursor aromatic amine followed by carbamate protection. A key intermediate is 4-aminophenylacetamide, which undergoes bromination at the acetyl group using brominating agents like molecular bromine or N-bromosuccinimide (NBS). Subsequent reaction with benzyl chloroformate introduces the carbamate group. For example, the synthesis of analogous N-[4-(2-bromoacetyl)phenyl]acetamide achieves ~90% yield via bromoacetylation of 4-acetamidophenacyl derivatives . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions.

Q. How is the compound characterized using spectroscopic methods?

- NMR : H and C NMR are used to confirm the bromoacetyl and carbamate moieties. For similar carbamates, peaks at δ ~5.1–5.2 ppm (benzyl CH) and δ ~4.2–4.5 ppm (bromoacetyl CH) are characteristic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H] or [M+Na]). For example, a related benzyl carbamate derivative showed [M+H] at m/z 585.2 .

- Infrared (IR) : Stretching vibrations for C=O (carbamate, ~1700 cm) and C-Br (~600 cm) confirm functional groups.

Q. What are the stability considerations for this compound under different storage conditions?

The bromoacetyl group is moisture- and light-sensitive. Storage recommendations include:

- Temperature : -20°C in airtight containers to prevent decomposition.

- Solvent : Dissolve in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) for short-term use.

- Handling : Use inert atmosphere (N/Ar) during reactions to avoid hydrolysis . Catalogs note similar brominated compounds shipped with blue ice to maintain stability .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to confirm the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:

- Crystal Growth : Slow evaporation of a saturated solution in DCM/hexane.

- Data Collection : High-resolution (<1.0 Å) data ensures accurate electron density mapping.

- Refinement : SHELXL refines positional and thermal parameters, validating bond lengths (e.g., C-Br: ~1.9 Å) and angles . For carbamates, hydrogen-bonding networks between the carbamate oxygen and adjacent groups are often observed.

Q. What strategies are effective in optimizing the yield of this compound in multi-step syntheses?

- Stepwise Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediate formation.

- Protection/Deprotection : Temporarily protect reactive amines (e.g., with trifluoroacetamide) to prevent side reactions during bromoacetylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for carbamate formation, while non-polar solvents improve crystallinity during purification.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate benzyl chloroformate coupling .

Q. How can researchers address contradictions in reactivity data observed in different solvent systems?

Discrepancies in reactivity (e.g., bromoacetyl group hydrolysis in aqueous vs. anhydrous conditions) require systematic analysis:

- Control Experiments : Compare reaction outcomes in rigorously dried solvents (e.g., DCM with molecular sieves) versus hydrated systems.

- Kinetic Studies : Monitor reaction progress via H NMR to identify intermediates or byproducts.

- Computational Modeling : Density Functional Theory (DFT) can predict solvent effects on transition states. For example, polar solvents stabilize charged intermediates in carbamate formation .

Q. What role does this compound play in targeted drug delivery systems?

The bromoacetyl group serves as an electrophilic "warhead" for covalent inhibition or conjugation. Applications include:

- Antibody-Drug Conjugates (ADCs) : The carbamate acts as a self-immolative linker, releasing payloads (e.g., cytotoxins) in acidic environments .

- PROTACs : Used to tether E3 ligase ligands to target proteins for degradation. The bromoacetyl group enables site-specific modification of cysteine residues .

Q. How can researchers validate the purity and identity of synthesized batches?

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection confirms purity (>95%) and detects UV-active impurities.

- Elemental Analysis : Match experimental C, H, N, Br percentages to theoretical values (deviation <0.4%).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.